5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of both a fluoropyridine and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. The specific structure of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine can be found in databases such as PubChem, where it is listed with the chemical formula and has a unique identifier (CID) of 64948695 .
The synthesis of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine can be achieved through various methods. One common approach involves the cyclization of hydrazones derived from the corresponding carboxylic acids and hydrazines. The reaction typically requires the use of catalysts such as manganese or cobalt salts to facilitate the formation of the oxadiazole ring.
For instance, one method employs manganese(II) as a catalyst to assist in the cyclization process involving nicotinoyl-N-phenyl hydrazine . The reaction conditions often include heating under reflux in a suitable solvent, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine features a planar arrangement with significant co-planarity between the oxadiazole and pyridine rings. The bond lengths and angles within the oxadiazole ring are critical for understanding its reactivity and interactions. For example, typical bond distances include and , which are consistent with values reported for similar compounds .
The chemical reactivity of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine can be explored through various reactions typical for oxadiazoles. These include nucleophilic substitutions, where the nitrogen atoms in the oxadiazole ring can act as nucleophiles or electrophiles depending on the reaction conditions.
Additionally, this compound may undergo cycloaddition reactions or participate in coupling reactions with other organic substrates to form more complex structures. The versatility of oxadiazoles makes them valuable intermediates in organic synthesis.
The mechanism of action for compounds like 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine often involves interactions with biological targets such as enzymes or receptors. For example, studies have shown that oxadiazoles can inhibit specific enzymes involved in metabolic pathways or cellular signaling.
The precise mechanism may involve binding to active sites or allosteric sites on target proteins, leading to alterations in their activity. Detailed kinetic studies are often necessary to elucidate these mechanisms further.
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various environments and applications.
The applications of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine extend into medicinal chemistry where it serves as a lead compound for developing novel pharmaceuticals. Its derivatives have been explored for their potential antimicrobial and anti-inflammatory activities. Furthermore, due to its structural characteristics, it may also find uses in materials science as a precursor for synthesizing functional materials with specific electronic properties.
The 1,3,4-oxadiazole ring system is a versatile pharmacophore extensively exploited in medicinal chemistry due to its unique physicochemical properties and broad-spectrum biological activities. This five-membered heterocycle contains one oxygen and two nitrogen atoms, conferring high metabolic stability, moderate lipophilicity, and the capacity to engage in hydrogen bonding and π-π stacking interactions with biological targets [1] [9]. Its structural rigidity allows it to serve as a bioisostere for ester or carboxyl groups, enhancing enzymatic stability while maintaining target affinity [7].
Notably, 1,3,4-oxadiazoles exhibit multifunctional bioactivity, including antimicrobial, anticancer, and neuropharmacological effects. For instance, derivatives like Zibotentan (FDA-approved for cancer) incorporate this scaffold for its ability to selectively target biological pathways [9]. In neurodegenerative disease therapeutics, oxadiazoles demonstrate dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes in Alzheimer’s disease (AD) pathology. Compound 5e (5-(pyridin-3-yl)-1,3,4-oxadiazole) exhibits nanomolar inhibition (AChE IC50 = 50.87 nM; BuChE IC50 = 4.77 nM), surpassing the FDA-approved drug rivastigmine [1]. Structure-Activity Relationship (SAR) studies reveal that electron-donating groups at the 2-position enhance target affinity, while hydrophobic substituents improve blood-brain barrier permeability [3] [6].
Table 1: Structure-Activity Relationship of 1,3,4-Oxadiazole Derivatives
Substituent Position | Electron Effects | Biological Impact | Target Enzymes |
---|---|---|---|
2-Amino group (C2) | Electron-donating | ↑ Hydrogen bonding with catalytic sites | AChE, BuChE |
5-Aryl/heteroaryl (C5) | Variable | ↑ Lipophilicity & target affinity | Tyrosinase, PDF, HDAC |
N3 in triazole hybrids | Flexible linkage | Dual enzyme inhibition | AChE/BuChE |
Fluorine at pyridinyl | Strong electron-withdrawing | ↑ Metabolic stability | Telomerase, topoisomerase |
The strategic incorporation of fluorine atoms and fluorinated heterocycles like 3-fluoropyridin-4-yl has become a cornerstone in optimizing drug candidates. Fluorine’s high electronegativity (3.98 Pauling scale) influences electron distribution, enhancing binding affinity, membrane permeability, and metabolic stability [2] [8]. The 3-fluoropyridin-4-yl moiety, in particular, offers distinct advantages:
In hybrid molecules, fluoropyridinyl-linked oxadiazoles demonstrate synergistic bioactivity. For example, 5-fluorocytosine-oxadiazole conjugates exhibit anticancer activity against fibrosarcoma (HT-1080) with IC50 values of 19.56 µM by inducing caspase-3/7-mediated apoptosis [7]. Similarly, fluorinated oxadiazoles inhibit tyrosinase (a key melanogenesis enzyme) by chelating copper ions in the active site, demonstrating their applicability in hyperpigmentation disorders [4].
Table 2: Electrostatic and Bioactivity Profiles of Fluoropyridinyl-Oxadiazole Hybrids
Compound | Fluorine Position | σm (Hammett Constant) | Biological Activity |
---|---|---|---|
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine | meta | +0.34 | Dual AChE/BuChE inhibition (predicted) |
5-(2-Fluorophenyl)-1,3,4-oxadiazole | ortho | +0.41 | Antibacterial (PDF inhibition) |
5-(4-Fluorophenyl)-1,3,4-oxadiazole | para | +0.15 | Tyrosinase inhibition (IC50 = 0.87 µM) [4] |
Dual enzyme inhibitors represent a paradigm shift in treating multifactorial diseases like Alzheimer’s and antimicrobial-resistant infections. Unlike single-target agents, these molecules concurrently modulate multiple pathological pathways, enhancing efficacy and reducing compensatory mechanisms [1] [3].
In Alzheimer’s disease, cholinergic deficit and amyloid-β aggregation are interconnected pathologies. AChE catalyzes acetylcholine hydrolysis, while BuChE compensates for AChE loss in advanced AD. Dual AChE/BuChE inhibitors (e.g., 1,3,4-oxadiazoles) increase synaptic acetylcholine and reduce amyloid-β plaques by disrupting AChE-induced aggregation [1] [6]. Compound 5e reduces amyloid-β levels and oxidative stress markers (8-OHdG) in vivo, validating this approach [1]. Molecular docking confirms binding at both catalytic and peripheral anionic sites of AChE/BuChE [6].
For infectious diseases, peptide deformylase (PDF) and tyrosinase are critical targets. PDF, a conserved bacterial metalloenzyme, facilitates protein maturation and is absent in mammals, making it ideal for antibiotic development. Oxadiazole-thione derivatives inhibit PDF by coordinating its Fe2+ ion, disrupting bacterial protein synthesis [5] [10]. Similarly, tyrosinase inhibitors like oxadiazole-containing kojic acid analogs treat dermatological disorders by suppressing melanin synthesis [4].
Table 3: Comparative Dual Enzyme Inhibition by Oxadiazole Derivatives
Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Additional Targets |
---|---|---|---|
5e (Pyridin-3-yl-oxadiazole) | 50.87 [1] | 4.77 [1] | Amyloid-β aggregation |
Rivastigmine (Reference) | 7,900 | 4,400 | - |
13s (Triazole-oxadiazole) | >100 µM | 11.01 µM [8] | Selective BuChE inhibition |
7c (Fluoro-biphenyl) | N/A | N/A | PDF (antibacterial) [10] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7